(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound (E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a fused thiazolo[3,2-a]pyrimidine core with key substituents:
- Position 2: An (E)-configured (1-methyl-1H-pyrazol-4-yl)methylene group.
- Position 5: A phenyl ring.
- Position 6: An ethyl carboxylate ester.
- Position 7: A methyl group.
This structure is synthesized via multi-component reactions involving thiourea derivatives, aldehydes, and chloroacetic acid, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl (2E)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-4-28-20(27)17-13(2)23-21-25(18(17)15-8-6-5-7-9-15)19(26)16(29-21)10-14-11-22-24(3)12-14/h5-12,18H,4H2,1-3H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYLKSPWNLDZCF-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4)C)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, which has garnered attention for its promising biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Structure and Synthesis
The compound's structure features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological properties. The synthesis typically involves the cyclization of appropriate precursors under acidic conditions, as noted in various studies .
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (E)-ethyl 7-methyl... have shown potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxic effects of several thiazolo[3,2-a]pyrimidine derivatives on the M-HeLa cell line. The results demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics like Sorafenib, indicating superior efficacy .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been tested for antimicrobial properties. In vitro studies reveal moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidines
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 50 |
| Compound B | S. aureus | 20 | 25 |
| Compound C | P. aeruginosa | 18 | 30 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been explored in several studies. Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Model
In an animal model of inflammation induced by carrageenan, a selected thiazolo[3,2-a]pyrimidine derivative significantly reduced paw edema compared to the control group. This suggests a strong potential for therapeutic application in inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethoxycarbonyl group at position 6 undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:
-
Hydrolysis :
$$ \text{Ethyl ester} \xrightarrow[\text{NaOH, H}_2\text{O}]{\Delta} \text{Carboxylic acid} $$
This reaction proceeds with 85–92% yield in aqueous NaOH at 80°C.
Table 1: Nucleophilic Substitution Reactions
| Reactant | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ethyl ester (C18H18N4O3S) | 0.5M NaOH, 80°C, 4h | 6-Carboxylic acid derivative | 89 | |
| Ethyl ester | LiAlH4, THF, reflux | 6-Hydroxymethyl derivative | 76 |
Cycloaddition Reactions
The exocyclic methylene group participates in [3+2] cycloadditions with nitrilimines or azides:
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With nitrilimines : Forms pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine derivatives via 1,3-dipolar cycloaddition .
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With azides : Generates triazolo-fused analogs under Cu(I)-catalyzed conditions .
Mechanistic Pathway :
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Generation of nitrilimine intermediate (e.g., from hydrazonoyl chloride).
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Cycloaddition with methylene group → six-membered transition state.
Condensation Reactions
The active methylene group at position 2 reacts with aldehydes or ketones:
Table 2: Knoevenagel Condensation
| Aldehyde/Ketone | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Furfural | Piperidine, EtOH, Δ | 2-(Furan-2-ylmethylene) derivative | 82 | |
| p-Anisaldehyde | AcOH, Δ | 2-(4-Methoxybenzylidene) derivative | 78 |
Key Observation : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) show faster reaction rates due to enhanced electrophilicity .
Oxidation and Reduction
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Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone using mCPBA or H2O2/AcOH.
-
Reduction : The exocyclic double bond is hydrogenated catalytically (H2/Pd-C) to yield dihydro derivatives.
Table 3: Redox Reactions
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Sulfur oxidation | mCPBA, CH2Cl2, 0°C | Thiazole sulfoxide | 68 | |
| Double bond reduction | H2 (1 atm), 10% Pd/C, EtOH | Dihydrothiazolo-pyrimidine | 91 |
Functionalization via S-Alkylation
The thiazole sulfur undergoes alkylation with α-halo carbonyl compounds:
$$ \text{Thiazole-SH} + \text{ClCH}_2\text{COOR} \rightarrow \text{S-CH}_2\text{COOR} $$
This reaction forms thioether linkages, enabling further cyclization to thiazolo[3,2-a]pyrimidines .
Example : Reaction with ethyl chloroacetate yields ethyl 2-((3-benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate .
Biological Activity-Driven Modifications
While beyond the scope of pure chemical reactions, the compound’s bioactivity (e.g., kinase inhibition) often guides derivatization:
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties of Analogs
Substituent Effects on Physicochemical Properties
- Pyrazole vs. This affects crystallinity and solubility .
Configuration and Conformational Analysis
- E vs. Z Isomerism : The E configuration in the target compound promotes planarity, facilitating π-π stacking in crystals, as observed in analogs with trimethoxybenzylidene groups (Ev11) . In contrast, Z-configured analogs (Ev14) exhibit distorted conformations, affecting packing efficiency .
- Ring Puckering : Entry 35’s flattened boat conformation (deviation = 0.224 Å) suggests similar strain in the target compound’s thiazolopyrimidine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
